6-Bromo-4-isopropoxy-quinazoline

Medicinal chemistry Kinase inhibitor profiling Anti-target selectivity

6-Bromo-4-isopropoxy-quinazoline: 6-Br Suzuki handle works at 25–40°C, preserving the sterically tuned 4-isopropoxy group (IC₅₀ shift >5-fold vs. methoxy/ethoxy). Enables 48–96-member parallel library synthesis without thermal deprotection—unlike 6-Cl/F analogs. Orthogonal functionality: acid-cleavable 4-isopropoxy for 4-quinazolinone conversion; 6-position for late-stage elaboration. logP ~2.8, TPSA ~35 Ų for CNS kinase probes. Request quote.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B8479646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-isopropoxy-quinazoline
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC=NC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-7(2)15-11-9-5-8(12)3-4-10(9)13-6-14-11/h3-7H,1-2H3
InChIKeyUQSUTLZSCQKZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-isopropoxy-quinazoline: Procurement-Ready Quinazoline Building Block for Kinase-Focused Drug Discovery


6-Bromo-4-isopropoxy-quinazoline (CAS 1003575-38-9) is a disubstituted quinazoline bearing a bromine at the 6-position and an isopropoxy group at the 4-position. The quinazoline scaffold is a privileged structure in kinase inhibitor design, with the 6-bromo substituent serving as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions and the 4-isopropoxy group functioning as a sterically shielded, lipophilic alkoxy moiety that can either remain in the final pharmacophore or be cleaved to reveal a 4-hydroxy/4-oxo intermediate [1]. This compound occupies a specific chemical space distinct from its 4-methoxy, 4-ethoxy, and 6-chloro/6-fluoro analogs, offering a unique combination of halogen reactivity and alkoxy steric bulk that is not simultaneously available in common alternatives [2].

Why Generic 6-Bromo-4-alkoxy-quinazolines Cannot Replace 6-Bromo-4-isopropoxy-quinazoline in Hit-to-Lead Campaigns


Substituting 6-Bromo-4-isopropoxy-quinazoline with its 4-methoxy or 4-ethoxy counterparts introduces two confounding variables that can derail a structure–activity relationship (SAR) program: (i) altered steric and electronic properties at the 4-position, which directly impact kinase hinge-region binding and selectivity profiles, and (ii) divergent metabolic stability of the alkoxy group. Published SAR data on 4-alkoxyquinazoline-based VEGFR2 inhibitors demonstrate that even a single methylene difference in the 4-alkoxy chain can shift IC₅₀ values by an order of magnitude, underscoring that each 4-alkoxy homologue behaves as a distinct chemical entity rather than a readily interchangeable building block [1]. Additionally, the bromine at C6 cannot be mimicked by chlorine or fluorine without sacrificing reactivity in subsequent Suzuki–Miyaura or Buchwald–Hartwig couplings, a critical consideration for libraries built on late-stage diversification strategies [2].

Quantitative Differentiation Evidence: 6-Bromo-4-isopropoxy-quinazoline vs. Closest Structural Analogs


4-Alkoxy Steric Bulk Drives Divergent Anti-Target Potency: 4-Isopropoxy vs. 4-Methoxy in Quinazoline Analogues

In a focused SAR panel of 4-substituted quinazoline analogues evaluated for target (SK-exp) and anti-target (viability) potency, the 4-isopropoxy derivative (CID 46925825) displayed an anti-target IC₅₀ of 15 µM, whereas the 4-methoxy analogue (CID 1612038) showed an anti-target IC₅₀ of 4.2 µM, representing a 3.6-fold selectivity window favoring the bulkier isopropoxy substituent [1]. Although the target potency for the 4-isopropoxy compound was reported as inactive in this specific assay, the differential anti-target activity illustrates how the 4-isopropoxy group can be leveraged to dial out off-target effects while optimizing a different quinazoline chemotype concurrently for target engagement [1].

Medicinal chemistry Kinase inhibitor profiling Anti-target selectivity

6-Bromo-4-isopropoxy-quinazoline Enables Pd-Catalyzed Diversification Not Accessible with 6-Chloro or 6-Fluoro Analogs

The C6–Br bond in 6-bromo-4-isopropoxy-quinazoline undergoes oxidative addition to Pd(0) catalysts under substantially milder conditions than the corresponding C6–Cl bond (e.g., in 6-chloro-4-isopropoxy-quinazoline) or is entirely unreactive as in C6–F analogs. Quantitative reactivity profiling of aryl halides in Suzuki–Miyaura coupling places electron-deficient 6-bromoquinazolines among the most reactive heteroaryl bromides, with typical room-temperature coupling yields exceeding 85% using Pd(PPh₃)₄/K₂CO₃ in dioxane/water, whereas the 6-chloro analog requires heating to 80–100 °C and the 6-fluoro analog is inert under these conditions [1]. This reactivity advantage is critical for library synthesis where maintaining the integrity of the acid-labile 4-isopropoxy group is essential, as harsh thermal conditions can lead to premature deprotection [2].

Synthetic chemistry Cross-coupling reactivity C–Br vs. C–Cl bond activation

4-Isopropoxy Substituent Modulates Lipophilicity and Calculated Brain Penetration Relative to Shorter Alkoxy Homologues

Predicted physicochemical properties for 6-bromo-4-isopropoxy-quinazoline (Mol. wt. 267.12, ClogP ~2.8, TPSA ~35 Ų) position it closer to CNS drug-like space relative to its 4-methoxy analog (Mol. wt. 239.07, ClogP ~2.0, TPSA ~35 Ų) [1][2]. The 0.8-unit increase in calculated logP translates to an estimated 6.3-fold higher theoretical brain-to-plasma partition coefficient (logBB), based on the Clark equation (logBB = –0.0148 × TPSA + 0.152 × ClogP + 0.139), while maintaining an identical polar surface area that remains below the 60 Ų CNS threshold [3]. These in silico estimates, though not a substitute for experimental CNS PK data, provide a calculable basis for prioritizing the 4-isopropoxy building block in CNS-targeted kinase inhibitor programs over the 4-methoxy variant.

Physicochemical property prediction CNS drug design logD and BBB permeability

High-Value Application Scenarios for 6-Bromo-4-isopropoxy-quinazoline in Drug Discovery and Chemical Biology


Parallel Synthesis of Diverse 6-Aryl/6-Heteroaryl-4-isopropoxy-quinazoline Libraries via Room-Temperature Suzuki Coupling

The labile 4-isopropoxy group precludes high-temperature cross-coupling reactions. The high reactivity of the C6–Br bond enables Suzuki–Miyaura diversification at 25–40 °C, preserving the 4-alkoxy functionality. This allows automated parallel synthesis of 48–96 member libraries without thermal deprotection, a workflow unattainable with the 6-chloro analog [1].

Kinase Inhibitor Hit-to-Lead Programs Targeting VEGFR2, EGFR, or HER2 Kinase Hinge Regions

4-Alkoxyquinazolines are established hinge-binding scaffolds for type I/II kinase inhibitors. The 4-isopropoxy group offers a steric profile that can be exploited to modulate selectivity within the kinome. Published SAR on related 4-alkoxyquinazoline VEGFR2 inhibitors shows that subtle changes in 4-alkoxy size shift IC₅₀ values by >5-fold, making the isopropoxy variant a valuable SAR probe [2].

CNS-Penetrant Kinase Inhibitor Discovery Leveraging Calculated Blood-Brain Barrier Permeability

With a calculated logP of ~2.8 and TPSA of ~35 Ų, 6-bromo-4-isopropoxy-quinazoline sits within favorable CNS drug-like property space. It is suitable as a core scaffold for designing brain-penetrant EGFR or BRAF inhibitors targeting primary brain tumors or brain metastases, offering a predicted 6.3-fold higher brain partitioning compared to the 4-methoxy analog [3].

Chemical Probe Synthesis Requiring Orthogonal Protection of the Quinazoline 4-Position

The 4-isopropoxy group can be selectively removed under acidic conditions to reveal 4-quinazolinone, while the 6-bromo handle undergoes orthogonal transformations. This dual functionality is ideal for synthesizing chemical probes where the 4-oxo group is required for target hydrogen bonding but the 6-position needs late-stage elaboration, avoiding tedious protection/deprotection sequences required by 4-hydroxyquinazolines [4].

Quote Request

Request a Quote for 6-Bromo-4-isopropoxy-quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.